Cas no 1138395-09-1 (N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide)

1138395-09-1 structure
Nom du produit:N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide
Numéro CAS:1138395-09-1
Le MF:C26H37NO5
Mégawatts:443.57568
CID:69790
N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide Propriétés chimiques et physiques
Nom et identifiant
-
- (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl]cyclopentyl]-5-heptenamide
- 16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide
- N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide
- 16-phenoxy tetranor Prostaglandin F2? cyclopropyl methyl amide
- N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide
-
- Piscine à noyau: InChI=1S/C26H37NO5/c28-20(18-32-21-8-4-3-5-9-21)14-15-23-22(24(29)16-25(23)30)10-6-1-2-7-11-26(31)27-17-19-12-13-19/h1,3-6,8-9,14-15,19-20,22-25,28-30H,2,7,10-13,16-18H2,(H,27,31)/b6-1-,15-14+/t20-,22-,23-,24+,25-/m1/s1
- La clé Inchi: KVKRYMGBWCAHHK-KRHYTXONSA-N
- Sourire: O[C@@H](COC1=CC=CC=C1)/C=C/[C@H]2[C@H](O)C[C@H](O)[C@@H]2C/C=C\CCCC(NCC3CC3)=O
Propriétés calculées
- Qualité précise: 443.26700
- Masse isotopique unique: 443.267
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 14
- Complexité: 611
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 5
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 2
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 99A^2
- Nombre d'tautomères: 2
- Charge de surface: 0
Propriétés expérimentales
- Dense: 1.209
- Point d'ébullition: 665.545 °C at 760 mmHg
- Point d'éclair: 356.309 °C
- Le PSA: 99.02000
- Le LogP: 3.37410
N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | P229985-10mg |
N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide |
1138395-09-1 | 10mg |
$1378.00 | 2023-05-17 | ||
A2B Chem LLC | AE17369-5mg |
(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl]cyclopentyl]-5-heptenamide |
1138395-09-1 | >98.00% | 5mg |
$636.00 | 2024-04-20 | |
TRC | P229985-2.5mg |
16-Phenoxy tetranor pgf2alfa cyclopropyl methylamide |
1138395-09-1 | 2.5mg |
$ 1005.00 | 2022-06-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68136-5mg |
16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide |
1138395-09-1 | 98% | 5mg |
¥3620.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68136-10mg |
16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide |
1138395-09-1 | 98% | 10mg |
¥6422.00 | 2022-04-26 | |
TRC | P229985-5mg |
N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide |
1138395-09-1 | 5mg |
$775.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68136-1mg |
16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide |
1138395-09-1 | 98% | 1mg |
¥891.00 | 2022-04-26 | |
A2B Chem LLC | AE17369-10mg |
(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl]cyclopentyl]-5-heptenamide |
1138395-09-1 | >98.00% | 10mg |
$1052.00 | 2024-04-20 | |
TRC | P229985-1mg |
N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide |
1138395-09-1 | 1mg |
$173.00 | 2023-05-17 | ||
TRC | P229985-100mg |
N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide |
1138395-09-1 | 100mg |
$ 11200.00 | 2023-09-06 |
N-(Cyclopropylmethyl)-7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enamide Littérature connexe
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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